Diclosan
Overview
Description
Soneclosan, also known as 5-chloro-2-(p-chlorophenoxy)phenol, is an antimicrobial agent belonging to the class of organic compounds known as diphenylethers. These compounds contain two benzene rings linked through an ether group.
Mechanism of Action
Target of Action
Diclosan, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of PGs . This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes . This disruption leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain . Additionally, disorders of cholesterol synthesis were commonly detected with both triclosan and this compound .
Pharmacokinetics
The ADME properties of a drug can be influenced by factors such as the drug’s chemical structure, formulation, and the presence of any interfering substances .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the signaling molecules that contribute to inflammation and pain . Additionally, both triclosan and this compound treatment led to equal reductions in hepatocellular cholesterol levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the concentration of the disinfectant, the pH of the surrounding environment, and the presence of organic materials like pus and blood at the site of action . For instance, the presence of fats and oils at the site of action can greatly reduce the activity of phenolic compounds like this compound .
Biochemical Analysis
Biochemical Properties
Diclosan, like its structurally similar compound triclosan, has been found to interact with enzymes involved in cholesterol synthesis . Disorders of cholesterol synthesis were commonly detected with both triclosan and this compound .
Cellular Effects
In vitro toxicogenomics studies have shown that this compound can cause disorders of cholesterol synthesis . This suggests that this compound can have significant effects on cellular processes, particularly those involving the synthesis and regulation of cholesterol.
Molecular Mechanism
It is known that this compound, like triclosan, can inhibit the cyclooxygenase (COX)-2 enzyme with greater potency than it does COX-1 . This inhibition can lead to a decrease in the synthesis of prostanoids, which are involved in inflammation and pain responses .
Metabolic Pathways
Given its structural similarity to triclosan, it is possible that this compound may be involved in similar pathways, including those involving the metabolism of lipids and cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Soneclosan can be synthesized through a series of chemical reactions involving chlorination and etherification. The primary synthetic route involves the chlorination of phenol to produce 5-chlorophenol, which is then reacted with p-chlorophenol in the presence of a base to form the ether linkage. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Soneclosan involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and efficiency. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Soneclosan undergoes various chemical reactions, including:
Oxidation: Soneclosan can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Soneclosan to its corresponding hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of Soneclosan.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound in studies of diphenylether chemistry and reactions.
Medicine: Potential applications in developing antimicrobial agents and disinfectants.
Industry: Used in formulations for antimicrobial coatings and materials.
Comparison with Similar Compounds
Similar Compounds
Triclosan: Another diphenylether compound with similar antimicrobial properties.
Hexachlorophene: A chlorinated phenolic compound used as an antimicrobial agent.
Chloroxylenol: A chlorinated phenolic compound with broad-spectrum antimicrobial activity
Uniqueness of Soneclosan
Soneclosan is unique due to its specific inhibition of the FabI enzyme, making it particularly effective against certain bacterial strains such as Helicobacter pylori.
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQFCJOHGOKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187464 | |
Record name | Soneclosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-30-1 | |
Record name | 4,4′-Dichloro-2-hydroxydiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3380-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soneclosan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soneclosan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Soneclosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SONECLOSAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diclosan exert its antibacterial effect? What are the downstream consequences of this interaction?
A1: this compound targets the enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis [, ]. This enzyme, also known as FabI, catalyzes the NADH-dependent reduction of alpha,beta-unsaturated fatty acids attached to the acyl carrier protein. By inhibiting ENR, this compound disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial cell death.
Q2: The research mentions that this compound forms a complex with ENR. Is there structural data available for this interaction?
A2: Yes, research has successfully crystallized Helicobacter pylori ENR in complex with NADH and this compound []. X-ray crystallography data was collected at a resolution of 2.3 Å. This structural information is highly valuable for understanding the specific interactions between this compound and its target enzyme, which can be crucial for structure-based drug design efforts.
Q3: Are there any concerns regarding the environmental impact of this compound?
A3: Yes, there are concerns about the release of Triclosan (2,4,4'-Trichloro-2'-hydroxydiphenyl ether), a closely related compound to this compound, into the environment []. Due to its structural similarity to thyroid hormones, Triclosan is considered a potential endocrine disruptor and may have adverse effects on wildlife and human health. While the research doesn't specifically address this compound's environmental impact, its structural similarity to Triclosan suggests that similar concerns might exist. Further research is needed to fully understand the environmental fate and potential risks associated with this compound.
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